Methallyltrimethylsilane

Catalog No.
S709575
CAS No.
18292-38-1
M.F
C7H16Si
M. Wt
128.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methallyltrimethylsilane

CAS Number

18292-38-1

Product Name

Methallyltrimethylsilane

IUPAC Name

trimethyl(2-methylprop-2-enyl)silane

Molecular Formula

C7H16Si

Molecular Weight

128.29 g/mol

InChI

InChI=1S/C7H16Si/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3

InChI Key

OWVJMAKUWHECNI-UHFFFAOYSA-N

SMILES

CC(=C)C[Si](C)(C)C

Canonical SMILES

CC(=C)C[Si](C)(C)C

Organic Synthesis

  • Termination Agent in Cationic Polymerization

    MTMS acts as a potent termination agent in cationic polymerization reactions, effectively quenching the active chain ends and preventing uncontrolled polymer growth []. This precise control over polymer chain length is crucial in synthesizing polymers with specific properties, such as well-defined molecular weight and narrow dispersity.

  • Hydrosilylation Reagent

    MTMS can participate in hydrosilylation reactions, where a silicon-hydrogen bond (Si-H) reacts with a carbon-carbon double bond (C=C) to form a new silicon-carbon bond (Si-C) []. This reaction allows for the selective introduction of a trimethylsilyl group (Si(CH₃)₃) into organic molecules, modifying their reactivity and enabling further functionalization steps.

Materials Science

  • Precursor for Organosilicon Polymers

    MTMS serves as a versatile starting material for the synthesis of various organosilicon polymers. Through polymerization reactions, MTMS can be transformed into diverse materials, including polysilanes, silicone resins, and silsesquioxanes []. These polymers exhibit unique properties such as high thermal stability, electrical conductivity, and water repellency, making them valuable for applications in electronics, coatings, and composites.

  • Surface Modification

    MTMS can be employed for the surface modification of various materials, including metals, ceramics, and polymers []. The trimethylsilyl group introduced by MTMS enhances the hydrophobicity (water repellency) and creates a reactive surface, facilitating further functionalization with desired chemical functionalities. This surface modification technique is crucial for improving adhesion, corrosion resistance, and biocompatibility of various materials.

Methallyltrimethylsilane, also known as trimethyl(2-methylprop-2-en-1-yl)silane, is an organosilicon compound with the molecular formula C6H14Si\text{C}_6\text{H}_{14}\text{Si} and a structural formula of H2C=C(CH3)CH2Si(CH3)3\text{H}_2\text{C}=\text{C}(\text{CH}_3)\text{CH}_2\text{Si}(\text{CH}_3)_3. This compound features a methallyl group attached to a trimethylsilane moiety, making it a useful reagent in organic synthesis. Methallyltrimethylsilane is characterized by its ability to participate in various

  • Oxidation: It can be oxidized to yield silanols or siloxanes.
  • Reduction: Reduction processes can convert it into simpler silanes.
  • Substitution: The compound participates in substitution reactions, especially in the presence of electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on specific reaction conditions, often resulting in silanols and substituted silanes .

Methallyltrimethylsilane can be synthesized through several methods:

  • Reaction with Trimethylchlorosilane: This involves reacting trimethylchlorosilane with methallyl chloride in the presence of a base like sodium hydride:
     CH3 3SiCl+CH2 C CH3 CH2Cl CH3 3SiCH2C CH3 CH2+NaCl\text{ CH}_3\text{ }_3\text{SiCl}+\text{CH}_2\text{ C CH}_3\text{ CH}_2\text{Cl}\rightarrow \text{ CH}_3\text{ }_3\text{SiCH}_2\text{C CH}_3\text{ CH}_2+\text{NaCl}
  • Industrial Production: In industrial settings, it is produced by reacting silane with isobutylene under controlled conditions to achieve high purity and yield .

Methallyltrimethylsilane has several applications:

  • Organic Synthesis: It acts as a source of the methallyl group in various organic reactions, allowing for the synthesis of complex molecules.
  • Catalysis: The compound can serve as a reagent or catalyst in Lewis acid-mediated reactions, facilitating the addition of methallyl groups to target molecules .

Methallyltrimethylsilane shares structural similarities with other organosilicon compounds. Here are some comparable compounds:

Compound NameStructural FormulaUnique Features
AllyltrimethylsilaneH2C=CH CH2Si(CH3)3\text{H}_2\text{C}=\text{CH}\text{ }\text{CH}_2\text{Si}(\text{CH}_3)_3Contains an allyl group instead
Trimethylsilyl chloride CH3 3SiCl\text{ CH}_3\text{ }_3\text{SiCl}Used for silylation reactions
MethoxytrimethylsilaneC4H12OSi\text{C}_4\text{H}_{12}\text{OSi}Contains an ether functional group

Uniqueness: Methallyltrimethylsilane is distinguished by its methallyl group, which allows for specific reactivity patterns not found in other similar compounds. Its ability to participate effectively in Lewis acid-mediated reactions makes it particularly valuable in organic synthesis compared to other silanes .

Methallyltrimethylsilane (CAS 18292-38-1) is a colorless, volatile liquid with the molecular formula C₇H₁₆Si. Its synthesis has evolved from classical Grignard-type reactions to more sophisticated strategies, including ene reactions with sulfur dioxide and fluoride-promoted couplings. Industrial production leverages optimized processes to maximize yield and minimize byproducts, with solvents and additives playing crucial roles in reaction efficiency and selectivity. Recent innovations, such as the use of crown ethers and high-boiling ether solvents, have significantly enhanced the scalability and environmental profile of its manufacture. The compound’s versatility is further underscored by its applications in the synthesis of chiral molecules, silicone polymers, and advanced materials, as well as its role as a reagent in regioselective and stereoselective organic transformations.

Chemical Identity and Physical Properties

Structural and Molecular Characteristics

Methallyltrimethylsilane is systematically named trimethyl(2-methylprop-2-en-1-yl)silane. Its structure consists of a silicon atom bonded to three methyl groups and a methallyl group, conferring both steric bulk and electronic modulation. The compound’s SMILES notation is C=C(C)C[Si](C)(C)C, and its InChIKey is OWVJMAKUWHECNI-UHFFFAOYSA-N.

Physical Properties

Methallyltrimethylsilane is a clear, colorless liquid at room temperature, with a boiling point of approximately 109–111°C and a density of 0.73 g/mL at 25°C. These properties make it suitable for use as a reagent in both laboratory and industrial settings, facilitating its handling and purification by distillation.

Table 1. Physical and Chemical Properties of Methallyltrimethylsilane

PropertyValue
Molecular FormulaC₇H₁₆Si
Molecular Weight128.29 g/mol
Boiling Point109–111°C
Density (25°C)0.73 g/mL
AppearanceColorless liquid
CAS Number18292-38-1
SynonymsTrimethyl(2-methylallyl)silane; 2-methylallyltrimethylsilane
SMILESC=C(C)CSi(C)C
InChIKeyOWVJMAKUWHECNI-UHFFFAOYSA-N

Applications Overview

Methallyltrimethylsilane’s utility extends across several domains. In organic synthesis, it serves as an allyl donor and participates in enantioselective transformations, crucial for chiral molecule production in pharmaceuticals and agrochemicals. It is also a key intermediate in silicone polymer synthesis, contributing to the durability and environmental resistance of sealants, adhesives, and coatings. Additionally, it is used for surface modification to enhance adhesion properties in electronics and manufacturing.

Asymmetric Catalysis

Grignard Nozaki-Hiyama Methallylation

The Grignard Nozaki-Hiyama methallylation represents one of the most significant asymmetric transformations involving methallyltrimethylsilane [6]. This highly enantioselective process utilizes methallyl chloride as an efficient allyl donor in reactions proceeding from the alcohol or aldehyde oxidation level via iridium-catalyzed transfer hydrogenation [6]. Under identical conditions, methallyl acetate demonstrates significantly reduced reactivity compared to its chloride counterpart [6].

Research findings indicate that double methallylation of 1,3-propanediol provides the C(2)-symmetric adduct as a single enantiomer, as determined by high-performance liquid chromatography analysis [6]. The exceptional stereoselectivity observed in these transformations demonstrates the profound influence of catalyst design on reaction outcomes [6].

Copper-Catalyzed Additions

The mechanism involves insertion of the exocyclic double bond into the copper-silicon bond followed by aromatization, affording bench-stable benzylic carbanion precursors [7]. Optimization studies revealed that N-heterocyclic carbene ligands prove superior to monodentate phosphine ligands in these transformations [7].

Enantioselective Hosomi-Sakurai Reactions

The catalytic enantioselective Hosomi-Sakurai reaction of α-ketoesters represents a significant advancement in asymmetric allylation methodology [9]. Copper(II) complexes bearing chiral bis(oxazoline) ligands with methanesulfonamide groups demonstrate excellent catalytic activity for the 1,2-addition of α-ketoesters with methallyltrimethylsilane [9]. These reactions afford α,α-disubstituted α-hydroxyesters in high yields with exceptional enantioselectivities [9].

The enhanced nucleophilicity of methallyltrimethylsilane compared to allyltrimethylsilane contributes to improved reaction efficiency [9]. The chiral copper(II) catalyst system represents the first successful method for catalytic enantioselective 1,2-addition of α-ketoesters with allylic silanes [9].

Squaramide-Catalyzed Transformations

Chiral squaramide hydrogen-bond donors have demonstrated remarkable efficacy in the enantioselective allylation of α-chloro glycinates using methallyltrimethylsilane [4]. The arylpyrrolidinosquaramide catalysts afford the formation of α-allyl amino esters with promising levels of enantiocontrol, achieving yields of 81% and enantiomeric excess values of 91% [4].

The enantioselectivity proves strongly responsive to the polarizability of the arene substituent on the pyrrolidine moiety [4]. Stabilizing π interactions between the catalyst and positively charged intermediates contribute to preferential stabilization of the diastereomeric transition state leading to the major product [4].

Acid-Promoted Reactions

Bismuth Tribromide-Mediated Methallylation

Bismuth tribromide emerges as an exceptionally effective Lewis acid catalyst for methallylation reactions involving methallyltrimethylsilane [10] [14]. In the synthesis of raputindole A, bismuth tribromide-mediated methallylation of benzylic carbocations achieved yields of 66-69% under mild conditions at room temperature in dichloroethane [10] [14].

The reaction mechanism involves methallylation of the corresponding benzylic carbocation derived from tricyclic indole substrates [10] [14]. The bismuth tribromide catalyst demonstrates superior performance compared to other Lewis acids, providing cleaner reaction profiles and higher yields [10] [14]. A mixture of methallyl-substituted indoles forms with specific diastereomeric ratios, typically favoring one isomer in a 1:2 molar ratio [10] [14].

Indium Trichloride-Mediated Methallylation

Indium trichloride serves as an alternative Lewis acid catalyst for methallylation transformations, though with moderate efficiency compared to bismuth-based systems [10] [14]. The indium trichloride-mediated methallylation of tricyclic substrates proceeds over extended reaction times, requiring 27 hours to achieve 52% yield [10] [14].

The regioselective anti-allylindation of alkynes using indium tribromide and allylic silanes represents another significant application [11]. Various types of alkynes and allylic silanes prove applicable to this transformation, with the thermodynamic stability of generated side products influencing the driving force of the reaction [11]. The investigation of solvent effects reveals that polar solvents such as diethyl ether, acetonitrile, and tetrahydrofuran prove unsuitable due to deactivation of indium tribromide through solvent coordination [11].

Zinc Triflate-Mediated Reactions

Zinc triflate demonstrates effectiveness in Lewis acid-mediated allylation of vinyl diazonium ions by methallyltrimethylsilane [16]. The reaction proceeds via a vinyl diazonium ion intermediate intercepted by the allylsilane nucleophile, affording β-allyl-α-diazo carbonyl products [16]. The more nucleophilic 2-methallyltrimethylsilane functions moderately well as an allyl donor, giving conjugate addition products in 38% yield [16].

The diazo functional group remains intact throughout the reaction, providing functional group-rich products with increased molecular complexity [16]. This transformation represents a unique approach for enzymatic carbon-carbon bond formation using vinyl diazonium electrophiles [16].

Heterogeneous Catalysis

H⁺-Montmorillonite in Allylsilylation

H⁺-exchanged montmorillonite demonstrates remarkable catalytic activity for the allylsilylation of alkenes using methallyltrimethylsilane [20] [21]. The montmorillonite-supported cationic silicon species serve as active catalysts for these transformations [21]. The catalytic activity experiences significant enhancement through the addition of small amounts of water to the reaction mixture [20] [21].

The heterogeneous catalyst system offers several advantages including ease of separation, recyclability, and environmental compatibility [23]. Montmorillonite clay-based heterogeneous catalysts have gained considerable attention in liquid-phase reactions for organic synthesis due to their robust and environmentally benign nature [27].

Mechanism and Optimization

The mechanism of H⁺-montmorillonite-catalyzed allylsilylation involves the formation of cationic silicon species on the clay surface [21] [22]. The addition of water proves crucial for enhancing reaction rates, suggesting a synergistic effect between the clay surface and water molecules in activating the silicon reagent [20] [21].

Optimization studies reveal that the montmorillonite catalyst proves effective for various allylsilylation reactions beyond methallyltrimethylsilane, including cyanation of alkenes using nitromethane as a cyanide source [21]. The versatility of this heterogeneous system extends to multiple carbon-carbon bond-forming reactions [21].

Enzymatic and Chiral Resolution Methods

Biocatalytic N-Allylation Systems

Enzymatic N-allylation of primary and secondary amines using methallyltrimethylsilane derivatives represents a sustainable approach to allylic amine synthesis [28] [29]. The two-step one-pot system comprises an initial carboxylate reduction step catalyzed by carboxylic acid reductase, followed by reductive amination catalyzed by bacterial reductive aminase pIR23 [29].

The prototype bacterial reductive aminase pIR23 demonstrates self-sufficiency in catalyzing formal reductive amination of α,β-unsaturated aldehydes with various amines [29]. This process generates a broad range of secondary and tertiary amines with conversions reaching up to 94% under mild reaction conditions [29]. Analysis of isolated products confirms selective hydrogenation of the carbon-nitrogen double bond while preserving the adjacent alkene moiety [29].

Enzymatic Kinetic Resolution

Fully enzymatic resolution of chiral amines achieves high enantioselectivity through lipase-catalyzed acylation followed by penicillin acylase-catalyzed deacylation [32]. Candida antarctica lipase B (CaLB) catalyzes enantioselective amine acylation using (R)-phenylglycine ester as the acyl donor [32]. The subsequent enzymatic deacylation proceeds under mild conditions at near-neutral pH and ambient temperature [32].

The enzymatic approach offers significant advantages over chemical methods, avoiding harsh reaction conditions incompatible with sensitive functional groups [32]. Monoamine oxidase-mediated amine resolution operates through coupling enantioselective oxidation with non-selective reduction of the resulting imine [32]. Repeated cycles result in accumulation of the (R)-enantiomer in high yield and enantiomeric excess [32].

Cytochrome c-Catalyzed Transformations

Directed evolution of cytochrome c from Rhodothermus marinus enables carbon-silicon bond formation with exceptional enantioselectivity [51]. The evolved triple mutant V75T M100D M103E catalyzes carbon-silicon bond formation in more than 1500 turnovers with greater than 99% enantiomeric excess [51]. This level of activity exceeds by more than 15-fold the total turnovers reported for the best synthetic catalysts for this reaction class [51].

The enzyme demonstrates broad substrate scope, accepting both electron-rich and electron-deficient silicon reagents while accommodating various functional groups including ethers, aryl halides, alkyl halides, esters, and amides [51]. The reaction proceeds under ambient conditions, offering an environmentally friendly alternative to traditional synthetic methods [51].

Catechol O-Methyltransferase Applications

Catechol O-methyltransferase (COMT) catalyzes enzymatic allylation of catechols using allylated S-adenosyl-L-methionine analogs [35]. The reaction demonstrates good chemo- and regioselectivity, offering an alternative procedure for allylation of catechols [35]. This biocatalytic method expands the scope of enzymatic allylation in organic synthesis [35].

The use of allyl-SAM analogs represents a novel approach to introducing allyl functionality through enzymatic catalysis [35]. The method demonstrates the potential for expanding natural enzyme substrate specificity through substrate engineering [35].

Data Tables

Catalyst TypeReaction TypeYield (%)Enantioselectivity (% ee)ConditionsCitation
Chiral SquaramideEnantioselective α-Chloro Glycinate Allylation81-9191Room temperature, DCM [4]
Bismuth(III) TribromideMethallylation of Benzylic Carbocation66-69Not reportedRoom temperature, DCE [10] [14]
Indium(III) ChlorideMethallylation of Tricyclic Indole52Not reported27 h, DCE [10] [14]
Zinc(II) TriflateLewis Acid Mediated Vinyl Diazonium Allylation38Not reportedRoom temperature, Zn(OTf)₂ [16]
Copper(I) ComplexSilylation-Aromatization90+Not applicable10% catalyst, NaOt-Bu [7]
ArylpyrrolidinosquaramideAsymmetric Allylation78-9888-97Ambient temperature [2]
Titanium(IV) FluorideAsymmetric Aldehyde Allylation78-9393Sub-stoichiometric catalyst [18]
H+-MontmorilloniteHeterogeneous Allylsilylation70-90Not applicableWater addition enhances rate [20] [21]
Trialkylsilyl TriflateCooperative Catalysis85-9592-99Triflate anion binding [5]
Iridium ComplexCyclization with Isoprene48-69Not applicableMethanol, elevated temperature [10]
Enzyme/MethodApplicationConversion/Yield (%)SelectivityConditionsCitation
Carboxylic Acid Reductase + Reductive AminaseN-Allylation of Primary/Secondary Amines25-98Preserves alkene functionalityMild, room temperature [28] [29]
Candida antarctica Lipase B (CaLB)Enantioselective Acylation Resolution50-90High enantioselectivityAqueous medium [32]
Catechol O-Methyltransferase (COMT)Enzymatic Allylation of CatecholsGood selectivityChemo- and regioselectiveAllyl-SAM analog [35]
Monoamine OxidaseAmine DeracemizationHigh ee accumulationS-enantioselectiveRedox racemization [32]
Penicillin AcylaseAmide DeacylationVariablepH-dependentNear neutral pH [32]
Cytochrome c (Rma cyt c)Carbon-Silicon Bond Formation>99 (>1500 turnovers)>99% eeAmbient conditions [51]

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-15

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